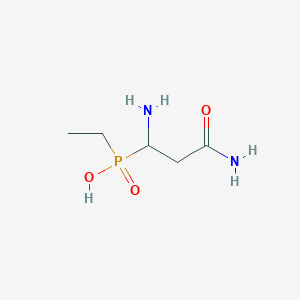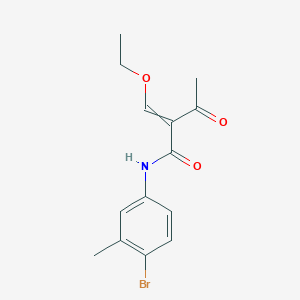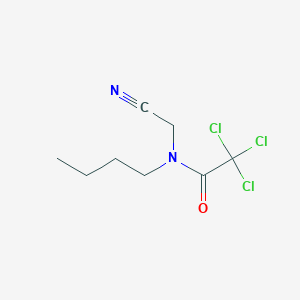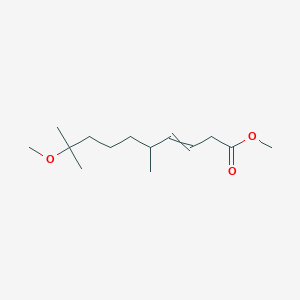![molecular formula C19H23ClN2O B14591506 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide CAS No. 61321-73-1](/img/structure/B14591506.png)
3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is a complex organic compound with the molecular formula C19H24ClN2O. This compound is part of the benzamide family and is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a phenylethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is attached via a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the benzamide core.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-[2-(dimethylamino)ethyl]benzamide
- 2-(2-Phenylethyl)benzamide
- N-[2-(Dimethylamino)ethyl]benzamide
Uniqueness
3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is unique due to the combination of its chloro, dimethylaminoethyl, and phenylethyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61321-73-1 |
|---|---|
Molekularformel |
C19H23ClN2O |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H23ClN2O/c1-22(2)14-13-21-19(23)17-9-6-10-18(20)16(17)12-11-15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
FGHCJQGQZJUUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=C(C(=CC=C1)Cl)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)

![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)



amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
